10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane
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Overview
Description
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H13F2NO. It is characterized by its spirocyclic structure, which includes a five-membered ring and a six-membered ring, connected through a shared carbon atom. This compound is notable for its unique combination of fluorine atoms and a spirocyclic framework, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic structure. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spirocyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
10,10-Difluoro-2-oxa-7-azaspiro[4.5]undecane: Similar in structure but with an additional carbon atom in the spirocyclic framework.
10,10-Difluoro-2-oxa-7-azaspiro[4.5]nonane: Similar structure with one less carbon atom.
10,10-Difluoro-2-oxa-7-azaspiro[4.5]octane: Another similar compound with a different ring size.
Uniqueness
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
6,6-difluoro-2-oxa-9-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)1-3-11-5-7(8)2-4-12-6-7/h11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUUJDFSFSZYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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